2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine
Overview
Description
Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The structure of this compound includes an imidazo[1,2-a]pyridine ring fused to a benzoate group, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate typically involves the functionalization of imidazo[1,2-a]pyridines through radical reactions. These reactions can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents such as hydrogen peroxide or organic peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-6-carbohydrazide: Known for its pharmacological activities, including anti-inflammatory and antiviral properties.
Pyrido[1,2-a]pyrimidine-7-carbohydrazide: Exhibits a broad spectrum of biological activities, including anticancer and neuroprotective effects.
Uniqueness
Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate stands out due to its unique structural combination of an imidazo[1,2-a]pyridine ring with a benzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-21-17(20)14-7-5-13(6-8-14)15-11-19-10-12(2)4-9-16(19)18-15/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQPDAAQTAOZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546819 | |
Record name | Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109461-69-0 | |
Record name | Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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